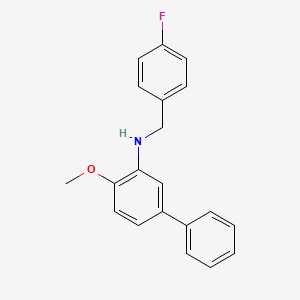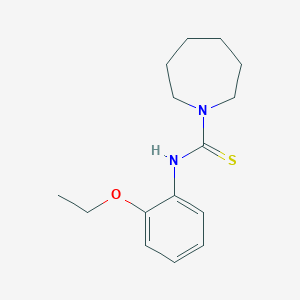
N'-cyclooctylidene-2-hydroxybenzohydrazide
Vue d'ensemble
Description
N'-cyclooctylidene-2-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.152477885 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
CBDivE_008909, also known as SR-01000200248 or N’-cyclooctylidene-2-hydroxybenzohydrazide, is a complex compound with multiple potential targets. It is known to interact with cannabinoid receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems .
Mode of Action
It is known that it acts on cannabinoid (cb) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems . This interaction with CB receptors can lead to a variety of physiological responses, including changes in pain sensation, mood, appetite, and memory .
Biochemical Pathways
CBDivE_008909 affects various biochemical pathways through its interaction with the endocannabinoid system. These effects are largely mediated through two members of the G-protein coupled receptor family, cannabinoid receptors 1 and 2 (CB1 and CB2) . The modulation of neurotransmitter release by the endocannabinoid system regulates cognition, pain sensation, appetite, memory, sleep, immune function, and mood among many other bodily systems .
Result of Action
The molecular and cellular effects of CBDivE_008909’s action are diverse due to its interaction with the endocannabinoid system. It has shown promise as a therapeutic and pharmaceutical drug target, with potential applications in a variety of medical conditions ranging from anxiety to epilepsy . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBDivE_008909. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Understanding these factors is crucial for optimizing the use of CBDivE_008909 in therapeutic applications.
Analyse Biochimique
Biochemical Properties
N’-cyclooctylidene-2-hydroxybenzohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit antioxidant properties, which are crucial in mitigating oxidative stress within biological systems . The compound interacts with enzymes such as cyclooxygenase-I/II (COX-I/II), demonstrating an affinity that suggests potential anti-inflammatory effects . Additionally, it has been observed to inhibit reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Cellular Effects
N’-cyclooctylidene-2-hydroxybenzohydrazide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to reduce inflammation and nociception in cellular models, indicating its potential as an anti-inflammatory agent . The compound also affects cell signaling pathways by interacting with COX-I/II enzymes, which play a role in the inflammatory response . Furthermore, it has been shown to modulate gene expression related to oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of N’-cyclooctylidene-2-hydroxybenzohydrazide involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to COX-I/II enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . This inhibition is crucial in its anti-inflammatory and antioxidant effects. Additionally, the compound’s ability to scavenge ROS further contributes to its protective effects against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-cyclooctylidene-2-hydroxybenzohydrazide have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antioxidant and anti-inflammatory properties . Long-term studies have shown that it continues to inhibit inflammation and oxidative stress without significant degradation . These findings suggest that the compound is stable and effective over extended periods in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of N’-cyclooctylidene-2-hydroxybenzohydrazide vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and oxidative stress without causing adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound may become harmful . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
N’-cyclooctylidene-2-hydroxybenzohydrazide is involved in metabolic pathways related to oxidative stress and inflammation. It interacts with enzymes such as COX-I/II, which are part of the arachidonic acid pathway . The compound’s antioxidant properties also suggest its involvement in pathways that regulate ROS levels and oxidative stress . These interactions highlight its potential role in modulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, N’-cyclooctylidene-2-hydroxybenzohydrazide is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its affinity for COX-I/II enzymes and its ability to scavenge ROS . These interactions facilitate its localization to areas of inflammation and oxidative stress, where it can exert its therapeutic effects .
Subcellular Localization
The subcellular localization of N’-cyclooctylidene-2-hydroxybenzohydrazide is primarily within the cytoplasm, where it interacts with COX-I/II enzymes and other biomolecules involved in oxidative stress and inflammation . The compound’s localization is directed by its binding interactions and post-translational modifications, which target it to specific cellular compartments . This targeted localization enhances its efficacy in modulating cellular processes and protecting against oxidative damage.
Propriétés
IUPAC Name |
N-(cyclooctylideneamino)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14-11-7-6-10-13(14)15(19)17-16-12-8-4-2-1-3-5-9-12/h6-7,10-11,18H,1-5,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHBSBXPWBLDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)C2=CC=CC=C2O)CCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,6-dimethylphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B5769096.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5769113.png)


![2-[(4-methoxyphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5769134.png)


![3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B5769172.png)
![1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5769179.png)
![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5769192.png)



![1-(4-Chlorophenyl)-3-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5769207.png)
